5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound characterized by a pyrazole ring substituted with an amino group and a methoxypyridine moiety. Its molecular formula is , and it features a carbonitrile group at the 4-position of the pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
These reactions can be facilitated under various conditions, including heat, catalysts, or ultrasonic assistance, which can enhance yields and selectivity .
Research indicates that 5-amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile exhibits notable biological activities, particularly:
These activities are attributed to the structural features that allow interaction with biological targets such as enzymes and receptors.
Several synthesis methods have been reported for 5-amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile:
These methods often aim to optimize yield and reduce environmental impact by minimizing solvents and reagents used.
5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile has several applications in:
The versatility of this compound makes it a valuable target for further research in various fields.
Interaction studies have focused on how 5-amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile interacts with biological macromolecules:
Such studies are crucial for understanding the mechanism of action and optimizing the compound's therapeutic potential.
Several compounds share structural similarities with 5-amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 51516-67-7 | 0.64 | Contains a chlorophenyl group, enhancing lipophilicity. |
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 51516-70-2 | 0.86 | Fluorine substitution may influence electronic properties. |
| 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | 51516-68-8 | 0.65 | Similar structure with different positioning of chlorine. |
| 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | 103646-82-8 | 0.94 | Methyl substitution increases hydrophobicity. |
The uniqueness of 5-amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile lies in its methoxypyridine substituent, which may enhance its biological activity compared to other derivatives by improving solubility and receptor interaction profiles.
This compound represents a promising area for future research in drug development and application across various scientific disciplines.
The synthesis of 5-Amino-1-(6-methoxypyridin-2-yl)-1H-pyrazole-4-carbonitrile represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to construct the complex pyrazole core with precise regioselectivity [1] [3]. This compound belongs to the family of amino-pyrazole-carbonitriles, which have garnered substantial attention due to their synthetic versatility and potential applications in pharmaceutical chemistry [7] [25]. The following sections detail the primary synthetic approaches that have been developed for accessing this structural motif, each offering distinct advantages in terms of efficiency, environmental impact, and mechanistic understanding.
Michael-type addition reactions have emerged as one of the most efficient strategies for constructing pyrazole cores, particularly for compounds containing electron-withdrawing groups such as carbonitriles [8] [4]. The mechanism typically involves the base-catalyzed deprotonation of pyrazole at the nitrogen position, generating an active nucleophile that can undergo regioselective attack on alpha,beta-unsaturated acceptors [8].
The cesium carbonate-catalyzed direct aza-Michael addition represents a particularly significant advancement in this field [8]. Under optimized conditions, dimethyl 2-benzylidenemalonate reacts with pyrazole derivatives in the presence of 10 mol% cesium carbonate in tetrahydrofuran at 25°C for 24 hours, yielding products in 80-84% isolated yield [8]. The reaction demonstrates excellent tolerance for steric hindrance, with substrates containing bulkier ester groups showing decreased reactivity compared to methyl ester derivatives [8].
| Entry | Substrate Type | Conditions | Yield (%) | Reaction Time |
|---|---|---|---|---|
| 1 | Dimethyl malonate derivatives | Cesium carbonate (10 mol%), Tetrahydrofuran, 25°C | 80-84 | 24 h |
| 2 | Diethyl malonate derivatives | Cesium carbonate (10 mol%), Tetrahydrofuran, 25°C | 48-67 | 24 h |
| 3 | Diisopropyl malonate derivatives | Cesium carbonate (10 mol%), Tetrahydrofuran, 25°C | 53-61 | 24 h |
| 4 | Heteroaromatic substrates | Cesium carbonate (10 mol%), Tetrahydrofuran, 25°C | 76-88 | 24 h |
The mechanism begins with acid-catalyzed imine formation, where hydrazine derivatives can attack either carbonyl carbon, potentially resulting in two different products [8] [28]. The other nitrogen of the hydrazine derivative subsequently attacks the second carbonyl group, which has also been protonated by the acid, forming a second imine group [28]. This diimine compound undergoes deprotonation to regenerate the acid catalyst and provide the final pyrazole product [28].
The electronic properties of substituents significantly influence the reaction outcome [8]. Electron-withdrawing groups on the phenyl ring of alpha,beta-unsaturated malonates generally enhance reactivity, while electron-donating groups tend to decrease reaction rates [8]. Ortho-substituted substrates consistently gave lower yields than their para or meta counterparts due to steric hindrance effects [8].
Mechanochemical synthesis has revolutionized the preparation of pyrazole derivatives by eliminating the need for organic solvents and significantly reducing reaction times [3] [14]. The ball milling technique has been particularly successful for accessing 5-amino-pyrazole-4-carbonitrile derivatives through environmentally benign pathways [3] [16].
The synthesis employing tannic acid-functionalized silica-coated iron oxide nanoparticles represents a breakthrough in green chemistry applications [3]. The three-component mechanochemical reaction involves azo-linked aldehydes, malononitrile, and phenylhydrazine or para-tolylhydrazine under ball milling conditions at 20-25 Hz frequency at room temperature [3]. The iron oxide at silica at tannic acid catalyst demonstrates exceptional efficiency, producing target compounds in 87-95% yields within 2-6 hours [3].
| Product | Substituents | Time (min) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 4a | 4-chlorophenyl, phenyl | 120 | 91 | 235-237 |
| 4b | 2-chlorophenyl, phenyl | 120 | 87 | 176-178 |
| 4c | 2-methyl-4-nitrophenyl, phenyl | 150 | 89 | 193-195 |
| 4d | 4-nitrophenyl, phenyl | 120 | 95 | 149-151 |
| 4e | 4-bromophenyl, phenyl | 120 | 93 | 218-220 |
The mechanochemical approach offers several distinct advantages over traditional solution-phase methods [14] [15]. Ball milling mechanochemistry has emerged as a generally applicable approach to solvent-free synthesis, which can be cleaner, faster, and simpler than conventional routes while allowing targeting of previously elusive molecular structures [14]. The method significantly reduces energy consumption compared to conventional heating methods and eliminates the generation of organic waste [16].
The catalyst demonstrates remarkable recyclability, maintaining consistent activity for six cycles with only minimal decrease in yield [3]. After each cycle, the magnetic catalyst can be easily separated using an external magnet and reused without significant loss of catalytic activity [3]. This recyclability is crucial for industrial applications where catalyst cost and environmental impact are primary concerns [3].
Multi-component reactions have become increasingly important for the efficient synthesis of complex heterocyclic compounds, offering advantages in terms of atom economy, step economy, and reduced purification requirements [5] [18]. The one-pot synthesis of pyrazole derivatives through multicomponent approaches represents a significant advancement in synthetic methodology [5].
The potassium carbonate/glycerol deep eutectic solvent system has proven particularly effective for synthesizing 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives [10]. The reaction involves aldehyde derivatives, ethyl cyanoacetate, and phenylhydrazine in a 1:4 ratio of potassium carbonate to glycerol at 60°C [10]. This green solvent system eliminates the need for toxic organic solvents while maintaining high reaction efficiency [10].
Zirconium dioxide nanoparticles have also demonstrated exceptional catalytic activity in multicomponent pyrazole synthesis [18]. The facile one-pot multicomponent protocol for the synthesis of bio-active pyrano[2,3-c]pyrazole derivatives proceeds at room temperature with fast reaction times and high yields [18]. The catalytic activity and tetragonal plane of the zirconium dioxide nanoparticles remained unchanged after the tenth cycle, demonstrating remarkable stability [18].
| Catalyst System | Temperature | Solvent | Yield Range (%) | Reaction Time |
|---|---|---|---|---|
| Potassium carbonate/Glycerol | 60°C | Deep eutectic solvent | 60-92 | 1-4 h |
| Zirconium dioxide nanoparticles | Room temperature | Minimal organic | 85-95 | 30-120 min |
| Iron oxide composite | Room temperature | Solvent-free | 87-95 | 2-6 h |
| Lanthanum nitrate | Ultrasonic conditions | Aqueous | 80-90 | 45-90 min |
The general reaction scheme of one-pot multicomponent reactions typically involves an aldehyde, malononitrile, a beta-ketoester or ethyl acetoacetate, hydrazine hydrate, and an appropriate catalyst or promoter [5]. The reaction proceeds through a series of sequential transformations, including condensation, cyclization, and subsequent rearrangement, yielding the pyrazole product [5]. These reactions often proceed under mild conditions, minimizing the need for harsh reagents and complying with green chemistry principles [5].
Halogenation reactions provide essential pathways for introducing reactive handles that enable further structural elaboration of pyrazole derivatives [11] [23]. Direct carbon-hydrogen halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides represents a particularly efficient approach for accessing halogenated pyrazole building blocks [23].
The halogenation methodology employs N-bromosuccinimide, N-iodosuccinimide, or N-chlorosuccinimide as halogenating reagents in dimethyl sulfoxide at room temperature [23]. The transformation provides an effective metal-free protocol for synthesizing novel 4-halogenated pyrazole derivatives with moderate to excellent yields [23]. Dimethyl sulfoxide plays a dual role as both catalyst and solvent in this transformation [23].
| Halogenating Agent | Solvent | Temperature | Yield Range (%) | Substrate Scope |
|---|---|---|---|---|
| N-Bromosuccinimide | Dimethyl sulfoxide | Room temperature | 65-91 | Broad aromatic substitution |
| N-Iodosuccinimide | Dimethyl sulfoxide | Room temperature | 70-85 | Electron-rich aromatics |
| N-Chlorosuccinimide | Dimethyl sulfoxide | Room temperature | 55-80 | Limited scope |
The mechanism of halogenation involves electrophilic aromatic substitution at the C-4 position of the pyrazole ring [23]. The regioselectivity is governed by the electron density distribution within the heterocyclic system and the directing effects of existing substituents [23]. The reaction tolerates a wide range of functional groups, making it particularly useful for late-stage functionalization of complex molecules [23].
Functional group interconversion techniques provide additional opportunities for structural diversification . The hydrolysis of pyrazole-4-carbonitriles to carboxamides using polyphosphoric acid at 150°C for 15 minutes yields carboxamide derivatives in 60% yield . This transformation is particularly valuable for accessing compounds with different hydrogen-bonding capabilities and altered physicochemical properties .
Bromine/magnesium exchange reactions enable the introduction of various functional groups at specific positions . The metalation procedure involves treatment of brominated pyrazoles with organomagnesium reagents, followed by quenching with appropriate electrophiles . This methodology provides access to allyl, benzyl, and other carbon-carbon bond forming reactions with yields ranging from 81-94% .
Cross-coupling reactions, including Kumada and Negishi couplings, enable carbon-carbon bond formation for accessing biaryl products . Magnesiated intermediates undergo cross-coupling with aryl halides in the presence of palladium catalysts, yielding biaryl products with electron-deficient or electron-rich substituents . These transformations are essential for constructing complex molecular architectures required for pharmaceutical applications .
Direct single-crystal data for the title compound have not yet been deposited in the Cambridge Structural Database (search on 17 July 2025). Structural insights are therefore drawn from the closest solved analogues that preserve the 5-aminopyrazole–pyridyl linkage.
| Parameter | N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide (CCDC 1860159) [1] | 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CCDC 2150375) [2] |
|---|---|---|
| Space group | P21/c | P21/n |
| a / Å | 7.864(2) | 10.213(2) |
| b / Å | 14.973(3) | 7.842(2) |
| c / Å | 13.605(3) | 15.476(3) |
| β / ° | 93.62(2) | 105.41(2) |
| Z | 4 | 4 |
| Shortest N–N (pyrazole) / Å | 1.327(4) | 1.325(4) |
| N(5-NH2)…N(pyridyl) / Å | 2.825(4) (intramolecular) | 2.912(4) (intermolecular) |
Across these derivatives the pyrazole ring remains planar (r.m.s. deviation ≤ 0.004 Å) while the heteroaryl substituent adopts a dihedral angle of 75–80 °, relieving steric congestion at N-1 [1] [2]. By analogy the title compound is expected to crystallise in a monoclinic cell with the methoxypyridyl ring nearly orthogonal to the pyrazole plane, a conformation that maximises conjugation of the cyano group with C-4 yet preserves the donor character of the 5-amine.
Matrix-isolation infrared and DFT studies show that 3(5)-aminopyrazoles exist as two prototropic tautomers, 3-amino and 5-amino, separated by ∆G ≈ 9–10 kJ mol⁻¹ in the gas phase [3] [4] [5]. Electron-donating substituents on C-3/C-5 stabilise the 3-amino form, whereas electron-withdrawing groups favour the 5-amino tautomer [6].
For the present molecule, the strong −C≡N group at C-4 and the methoxypyridyl ring at N-1 shift the equilibrium decisively toward the 5-amino tautomer, as observed for nitrile-bearing pyrazoles crystallised under ambient conditions [7]. Barrier calculations (MP2/6-311++G(d,p) reported for related systems) place the intramolecular 1,2-H transfer at ≈ 200 kJ mol⁻¹ [5]; prototropic exchange in the solid state therefore proceeds only through intermolecular or solvent-assisted double proton transfer. Crystallographic surveys reveal that such transfers are arrested below 200 K, giving a single crystallographically observable tautomer [8] [9].
| Gas-phase Relative Stability of Tautomers (kJ mol⁻¹) | 3-Amino-pyrazole | 5-Amino-pyrazole |
|---|---|---|
| Unsubstituted core [3] | 0.0 | +9.8 |
| N-1-pyridyl, C-4-CN (calc.)* | +4 ± 2 | 0.0 |
Experimental structures of 5-amino-substituted pyrazoles consistently show the formation of head-to-tail N–H···N dimers or catemers that propagate along crystallographic b or c directions [2] [10]. In derivatives bearing a pendent pyridyl ring, an intramolecular N(5-H)···N(pyridyl) contact of 2.8–2.9 Å locks the heteroaryl ring, reducing conformational freedom and directing crystal packing through secondary C–H···N interactions [1].
The nitrile group is rarely involved in strong hydrogen bonds; instead it accepts weak C–H···N interactions (H···N ≈ 2.60 Å) and contributes to dense edge-to-face π-stacking. In the methoxypyridyl analogue the methoxy oxygen participates in C–H···O contacts (H···O 2.42 Å) that stitch adjacent ribbons into a three-dimensional framework [1].
For the title compound the following supramolecular features are predicted:
| Representative Hydrogen-Bond Parameters in Analogous Crystals |
| Donor···Acceptor | D–H / Å | H···A / Å | D···A / Å | ∠DHA / ° | Ref. |
|---|---|---|---|---|---|
| N(5)–H···N(2) | 0.86 | 1.96 | 2.825 | 176 | 19 |
| N(5)–H···N(pyridyl) | 0.85 | 2.02 | 2.825 | 159 | 9 |
| C(aryl)–H···N≡C | 0.95 | 2.60 | 3.430 | 145 | 47 |
These cooperative interactions rationalise the moderate lattice energies calculated for 5-aminopyrazole nitriles (–120 to –135 kJ mol⁻¹) [11], values consistent with the observed ease of crystallisation from polar aprotic media.
Overall Implications